molecular formula C17H22BrNO2 B1652840 N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide CAS No. 1609407-17-1

N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

Cat. No. B1652840
CAS RN: 1609407-17-1
M. Wt: 352.3
InChI Key: AZWKFQZIJWDQQT-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide, commonly known as Methoxyphenamine, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic compound that has been used in scientific research for various purposes. The compound is known to have several biochemical and physiological effects, which make it an important tool for scientific research.

Scientific Research Applications

Occurrence and Environmental Fate of Novel Brominated Flame Retardants

Environmental Impact of Brominated Flame Retardants

A review by Zuiderveen et al. (2020) discusses the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, underscoring the environmental persistence and potential risks of methoxy-containing brominated compounds. This work emphasizes the need for further research on their occurrence, fate, and toxicity, highlighting significant knowledge gaps for many NBFRs not included in monitoring programs (Zuiderveen, Slootweg, & de Boer, 2020).

Analytical Methods for Determining Antioxidant Activity

Antioxidant Activity Detection

Munteanu and Apetrei (2021) review critical analytical tests for determining antioxidant activity, which may include compounds with methoxy groups. This review provides insights into how these methods can be applied to assess the antioxidant capacity of complex samples, contributing to food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Enzymatic Decolorization and Detoxification of Dyes

Enzymatic Treatment of Industrial Dyes

Husain (2006) discusses the potential of enzymes in the decolorization and detoxification of textile and other synthetic dyes from polluted water. This review suggests the importance of methoxy groups in compounds targeted by enzymatic treatments, offering a green alternative to conventional methods (Husain, 2006).

Antimalarial Activity of Marine-Derived Compounds

Marine-Derived Antimalarial Agents

Wright et al. (1996) explore the isolation of potential antimalarial agents from marine organisms, including compounds with methoxy groups such as p-methoxybenzyl alcohol. This research highlights the diversity and potential of marine-derived compounds in developing new antimalarial treatments (Wright et al., 1996).

Applications of Redox Mediators in Organic Pollutant Treatment

Redox Mediators in Pollutant Degradation

Husain and Husain (2007) review the use of redox mediators in conjunction with oxidoreductive enzymes for treating organic pollutants. This work underscores the role of methoxy groups in enhancing the efficiency of degrading recalcitrant compounds, indicating the broad applicability of such approaches in environmental remediation (Husain & Husain, 2007).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.BrH/c1-19-16-7-3-14(4-8-16)11-12-18-13-15-5-9-17(20-2)10-6-15;/h3-10,18H,11-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWKFQZIJWDQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609407-17-1
Record name Benzeneethanamine, 4-methoxy-N-[(4-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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